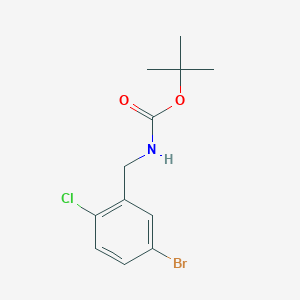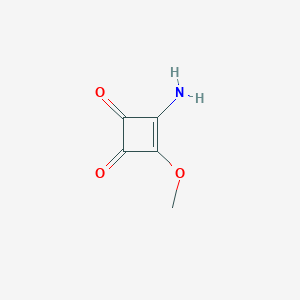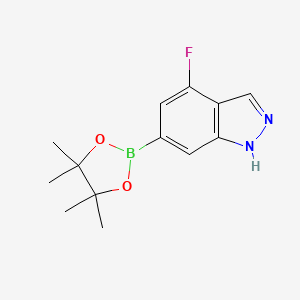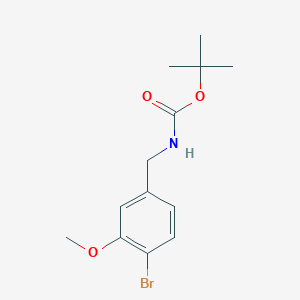
(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with the molecular formula C10H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow processes to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Major Products
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Ligand: Acts as a ligand in the study of protein-ligand interactions.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Prodrug: Utilized in prodrug strategies to improve the bioavailability and pharmacokinetics of active drugs.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which ®-tert-Butyl 2-amino-3-cyclopropylpropanoate exerts its effects depends on its specific application. In drug development, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate signal transduction pathways.
Altering Metabolic Pathways: Affecting metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopropylalanine: A simpler analog without the tert-butyl ester group, used in peptide synthesis.
tert-Butyl 2-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of a cyclopropyl group, used in different synthetic applications.
Uniqueness
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group and a chiral center, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclopropylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUJSHNLSHNJR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














